molecular formula C22H20ClNO3S B12160530 methyl 4-(3-{[(4-chlorophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

methyl 4-(3-{[(4-chlorophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No.: B12160530
M. Wt: 413.9 g/mol
InChI Key: DWDWEWZRXKIHRF-UHFFFAOYSA-N
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Description

Methyl 4-(3-{[(4-chlorophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a high-purity chemical reagent designed for advanced research applications in medicinal and heterocyclic chemistry. This complex molecule features a 2,5-dimethyl-1H-pyrrole core, a privileged scaffold in drug discovery frequently explored for constructing biologically active compounds . The structure is further functionalized with a (4-chlorophenyl)sulfanyl acetyl moiety and a methyl benzoate group, making it a versatile intermediate for synthesizing novel compound libraries. The inclusion of both the pyrrole ring and a sulfur-containing thioether linkage is of significant interest, as such hybrid heterocyclic systems are often investigated for their potential biological activities . Researchers can utilize this compound as a key building block in the synthesis of more complex molecules for screening in various therapeutic areas. Its structural attributes also make it suitable for method development in organic synthesis, including studies on cyclization reactions and heterocycle formation . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle the compound appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C22H20ClNO3S

Molecular Weight

413.9 g/mol

IUPAC Name

methyl 4-[3-[2-(4-chlorophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate

InChI

InChI=1S/C22H20ClNO3S/c1-14-12-20(21(25)13-28-19-10-6-17(23)7-11-19)15(2)24(14)18-8-4-16(5-9-18)22(26)27-3/h4-12H,13H2,1-3H3

InChI Key

DWDWEWZRXKIHRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

ParameterOptimal ValueObservationReference
Catalyst Acetic acid (5% v/v)Higher yields (78%) compared to HCl or H2SO4 due to milder conditions.
Solvent EthanolFacilitates reflux (80°C) without side reactions
Molar Ratio 1:1 (amine:diketone)Excess diketone leads to di-substitution byproducts
Reaction Time 6 hoursProlonged heating (>8h) degrades the ester moiety

Mechanistic Insight : Protonation of the diketone carbonyl groups facilitates enolization, followed by cyclocondensation with the amine to form the pyrrole ring.

Introduction of the Thioacetyl Group

The 3-position of the pyrrole is functionalized with the (4-chlorophenyl)sulfanyl acetyl group via a two-step sequence:

Step 3.1: Bromoacetylation at the Pyrrole 3-Position

Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate undergoes Friedel-Crafts acylation with bromoacetyl bromide in the presence of AlCl3 to install a bromoacetyl group.

Critical Parameters :

  • Temperature : 0–5°C to minimize over-acylation.

  • Solvent : Dichloromethane (DCM) ensures solubility of AlCl3 and substrate.

  • Workup : Quenching with ice-water precipitates Al(OH)3, enabling facile filtration.

Step 3.2: Nucleophilic Substitution with 4-Chlorothiophenol

The bromoacetyl intermediate reacts with 4-chlorothiophenol under basic conditions (K2CO3, DMF) to form the thioether linkage.

VariableOptimal ConditionOutcomeReference
Base K2CO3Superior nucleophilicity vs. NaOH
Solvent DMFEnhances solubility of aromatic thiols
Reaction Time 12 hoursComplete conversion confirmed by TLC

Side Reaction Mitigation : Exclusion of moisture prevents hydrolysis of the thioester.

Esterification and Final Product Isolation

The methyl benzoate group is introduced early in the synthesis (Step 2) but may require re-esterification if hydrolysis occurs during subsequent steps.

Esterification Protocol

  • Acid Chloride Formation : Treat 4-(3-{[(4-chlorophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid with oxalyl chloride (1.2 equiv) in DCM.

  • Methanol Quenching : Add methanol dropwise at 0°C to form the methyl ester.

Yield Enhancement :

  • Catalytic DMAP : Accelerates esterification (yield: 85% vs. 68% without).

  • Solvent Drying : Molecular sieves (4Å) prevent ester hydrolysis.

Analytical Characterization and Validation

The final product is validated using spectroscopic and chromatographic methods:

Key Spectral Data

  • 1H NMR (CDCl3) : δ 7.89 (d, J=8.4 Hz, 2H, Ar–H), 6.72 (s, 1H, pyrrole-H), 3.91 (s, 3H, OCH3), 2.51 (s, 3H, CH3), 2.32 (s, 3H, CH3).

  • HRMS (ESI+) : m/z 458.0921 [M+H]+ (calc. 458.0924).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeCN/H2O).

  • Melting Point : 142–144°C (lit. 143°C).

Challenges and Troubleshooting

  • Regioselectivity in Acylation :

    • Issue : Competing acylation at pyrrole 2- and 4-positions.

    • Solution : Use bulky Lewis acids (e.g., FeCl3) to favor 3-substitution.

  • Thioester Hydrolysis :

    • Prevention : Anhydrous conditions and neutral pH during workup.

  • Byproduct Formation :

    • Observation : Di-acylated pyrrole (5–10% yield).

    • Mitigation : Stoichiometric control of bromoacetyl bromide (1.05 equiv) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the chlorophenyl group, which is known to interact with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the bioactive nature of its functional groups.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The chlorophenyl group could enhance binding affinity through hydrophobic interactions, while the pyrrole ring might participate in π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of benzoate esters with pyrrole-based substituents. Key structural analogues (Table 1) include derivatives with variations in the acetyl substituent or aromatic ring functionalization.

Table 1: Structural Analogues and Hypothetical Property Comparisons

Compound Name Substituent at Acetyl Position Key Features Hypothetical Property Impact
Methyl 4-(3-{[(4-chlorophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate (4-chlorophenyl)sulfanyl Chlorophenyl group, sulfur linkage High lipophilicity; potential for π-π stacking and hydrophobic interactions
Methyl 4-[3-(2-cyanoacetyl)-2,5-dimethylpyrrol-1-yl]benzoate (CAS 729578-83-0) Cyano Nitrile group Increased polarity; possible hydrogen bonding via nitrile
2,5-Dichloro-4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether (CAS 312320-17-5) Sulfonyl-linked imidazole Sulfonyl group, imidazole ring Enhanced acidity (sulfonyl electron-withdrawing effect); potential for ionic interactions
2-(4-{[2-(3,4-Dichlorophenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl methyl ether (CAS 433704-93-9) Quinoline-piperazine-carbonyl Bulky aromatic system Steric hindrance; possible modulation of receptor binding

Key Observations :

  • Electron-Withdrawing vs.
  • Lipophilicity : The 4-chlorophenylsulfanyl group likely confers higher logP values compared to nitrile- or sulfonyl-containing analogues, impacting solubility and biodistribution.
  • Bioactivity: The imidazole and quinoline derivatives (e.g., CAS 312320-17-5, 433704-93-9) may exhibit distinct biological target affinities due to heterocyclic motifs, whereas the target compound’s chlorophenyl group could favor interactions with hydrophobic enzyme pockets.
Hypothetical Physicochemical Properties
  • Solubility: The target compound’s lipophilicity may reduce aqueous solubility compared to the cyanoacetyl analogue, which benefits from polar nitrile interactions with water .
  • Stability : Sulfanyl groups are prone to oxidation, suggesting the target compound may require stabilization under oxidative conditions, unlike sulfonyl-containing derivatives.

Biological Activity

Methyl 4-(3-{[(4-chlorophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C22H20ClNO3S. Its structure includes a pyrrole ring, which is known for its biological significance and versatility in medicinal chemistry. The presence of the chlorophenyl and sulfanyl groups contributes to its unique reactivity and interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antibacterial Activity : Preliminary studies suggest that derivatives of pyrrole compounds can demonstrate significant antibacterial properties. For instance, related compounds have shown potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
  • Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and urease. Some derivatives have exhibited strong inhibitory activity against these enzymes, which are crucial in various physiological processes .
  • Antimycobacterial Activity : Similar pyrrole derivatives have shown promising antimycobacterial activity, suggesting that this compound could also possess similar properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The sulfanyl group may enhance the compound's ability to interact with target proteins or enzymes, leading to inhibition or modulation of their activity.
  • Structural Flexibility : The pyrrole ring provides structural flexibility, allowing the compound to fit into various active sites on enzymes or receptors.
  • Hydrophobic Interactions : The presence of hydrophobic groups such as chlorophenyl can facilitate interactions with lipid membranes or hydrophobic pockets in proteins.

Antibacterial Studies

In a study evaluating the antibacterial properties of synthesized pyrrole derivatives, it was found that certain compounds exhibited significant activity against pathogenic bacteria. For example:

CompoundMIC (µg/mL)Target Bacteria
Compound A3.12Staphylococcus aureus
Compound B6.25Escherichia coli
Compound C12.5Bacillus subtilis

These results indicate that modifications in the structure can lead to enhanced antibacterial potency .

Enzyme Inhibition Studies

Another study focused on the enzyme inhibitory effects of related compounds showed:

CompoundAChE Inhibition IC50 (µM)Urease Inhibition IC50 (µM)
Compound D2.141.13
Compound E6.282.39

These findings suggest that certain structural features are critical for maximizing enzyme inhibition potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-(3-{[(4-chlorophenyl)sulfanyl]acetyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally analogous sulfanyl-acetyl pyrrole derivatives typically involves multi-step organic reactions, such as nucleophilic substitution, acetylative coupling, and esterification. Key steps include:

  • Controlled temperature : Maintain reaction temperatures between 0–5°C during sulfanyl-acetyl group coupling to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for heterocyclic ring formation .
  • Monitoring : Use thin-layer chromatography (TLC) with UV-active visualization and NMR spectroscopy to track intermediates and confirm functional group incorporation .

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer :

  • NMR spectroscopy : Focus on distinguishing pyrrole ring protons (δ 6.5–7.5 ppm) and sulfanyl-acetyl signals (δ 2.8–3.2 ppm for CH₂). Use 2D COSY and HSQC to resolve overlapping peaks .
  • Mass spectrometry : High-resolution ESI-MS should confirm the molecular ion peak (M+H⁺) and fragmentation patterns (e.g., loss of COOCH₃ or C₆H₄ClS groups) .
  • X-ray crystallography : If single crystals are obtained, refine structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

Q. How can purification challenges (e.g., residual solvents or byproducts) be addressed during synthesis?

  • Methodological Answer :

  • Column chromatography : Use gradient elution (hexane/ethyl acetate) with silica gel to separate polar byproducts.
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal purity. Monitor purity via HPLC with a C18 column and buffered mobile phase (e.g., sodium acetate/acetic acid at pH 4.6) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s photophysical or electronic properties for applications in molecular sensing?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps, electron density maps, and charge transfer pathways. Compare with experimental UV-Vis and fluorescence spectra .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on sulfanyl-acetyl and chlorophenyl motifs as binding anchors.

Q. What strategies resolve contradictions in crystallographic data (e.g., disordered pyrrole rings or ambiguous hydrogen bonding)?

  • Methodological Answer :

  • Refinement protocols : In SHELXL, apply TWIN/BASF commands for twinned crystals and ISOR restraints for anisotropic displacement parameters. Validate using R-factor convergence and difference Fourier maps .
  • Complementary techniques : Pair X-ray data with solid-state NMR to resolve hydrogen bonding ambiguities.

Q. How do steric and electronic effects of the 4-chlorophenyl group influence reactivity in downstream functionalization?

  • Methodological Answer :

  • Kinetic studies : Compare reaction rates of chlorophenyl vs. non-halogenated analogs in Suzuki-Miyaura cross-coupling. Monitor via in-situ IR spectroscopy for C–S bond stability.
  • Electron-withdrawing effects : Use Hammett substituent constants (σₚ) to correlate electronic effects with reaction yields.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (DFT) and experimental spectroscopic data?

  • Methodological Answer :

  • Solvent corrections : Apply implicit solvent models (e.g., PCM in Gaussian) to theoretical spectra.
  • Vibrational coupling : Re-examine DFT input geometries for overlooked conformational isomers .

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